molecular formula C14H17NO4 B4777983 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4777983
M. Wt: 263.29 g/mol
InChI Key: OTJIHJQDHOGELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR). It is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione works by binding to the VEGFR and preventing the binding of VEGF, a protein that promotes angiogenesis. By inhibiting angiogenesis, 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione prevents the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione are primarily related to its inhibition of angiogenesis. In addition, 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its potency in inhibiting VEGFR. This makes it a useful tool for studying the role of angiogenesis in cancer growth and metastasis. However, one limitation of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more soluble analogs of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione that can be administered more easily in vivo. Another area of interest is the combination of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, the role of 2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione in the treatment of other diseases, such as age-related macular degeneration, is an area of ongoing research.

Scientific Research Applications

2-[2-(2-ethoxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-9-10-19-8-7-15-13(16)11-5-3-4-6-12(11)14(15)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJIHJQDHOGELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Ethoxyethoxy)ethyl]isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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